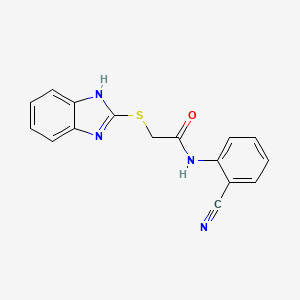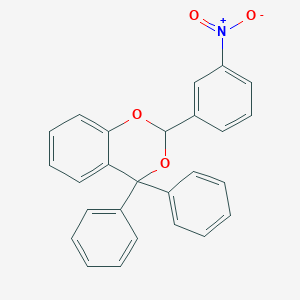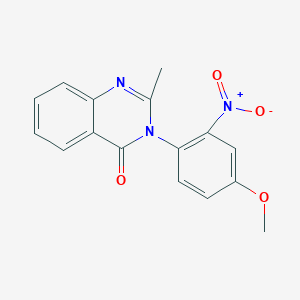![molecular formula C22H17BrN2O4 B11549989 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11549989.png)
4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic molecule that features both aromatic and hydrazone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the following steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-(2-bromobenzoyl)hydrazine.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the hydrazone moiety can lead to the formation of azobenzene derivatives.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Cancer Research: It may be explored for its cytotoxic properties against cancer cells.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate exerts its effects involves several molecular targets and pathways:
Hydrazone Moiety: The hydrazone group can interact with various enzymes, potentially inhibiting their activity.
Aromatic Rings: The aromatic rings can participate in π-π interactions with biological molecules, affecting their function.
類似化合物との比較
Similar Compounds
- 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
- 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-ethoxybenzoate
Uniqueness
- Functional Groups : The presence of both bromobenzoyl and methoxybenzoate groups makes this compound unique in its reactivity and potential applications.
- Hydrazone Linkage : The hydrazone linkage provides a versatile site for further chemical modifications.
特性
分子式 |
C22H17BrN2O4 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O4/c1-28-17-12-8-16(9-13-17)22(27)29-18-10-6-15(7-11-18)14-24-25-21(26)19-4-2-3-5-20(19)23/h2-14H,1H3,(H,25,26)/b24-14+ |
InChIキー |
FHNNFFDDRWNHQI-ZVHZXABRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether](/img/structure/B11549906.png)
![N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549907.png)
![3-amino-N-(6-methylpyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11549913.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11549927.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549935.png)
![4-chloro-2-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenol](/img/structure/B11549938.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11549943.png)

![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11549965.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)

![4-Chloro-2-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11549979.png)

![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11549994.png)
